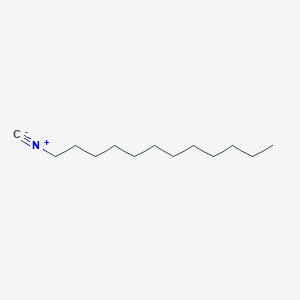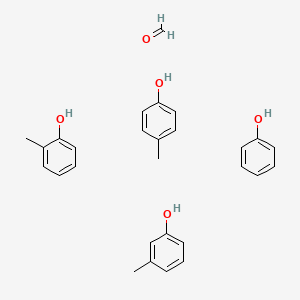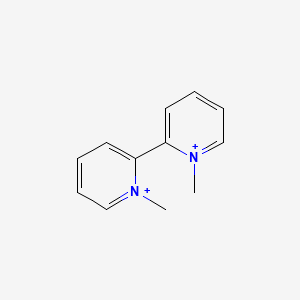
2,2'-Bipyridinium, 1,1'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bipyridinium, 1,1’-dimethyl-, also known as paraquat, is a quaternary ammonium compound widely used as a herbicide. It is known for its effectiveness in controlling weeds and grasses by interfering with photosynthesis. This compound is highly toxic to humans and animals, which has led to regulatory restrictions in many countries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridinium, 1,1’-dimethyl- typically involves the N-alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of paraquat involves the reaction of 2,2’-bipyridine with methyl chloride in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,2’-Bipyridinium, 1,1’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can be reduced to form a stable radical cation.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and hydroxyl radicals.
Reduction: Radical cations.
Substitution: Various substituted bipyridinium derivatives.
科学研究应用
2,2’-Bipyridinium, 1,1’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular respiration and oxidative stress.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Employed as a herbicide for weed control in agriculture.
作用机制
The herbicidal activity of 2,2’-Bipyridinium, 1,1’-dimethyl- is primarily due to its ability to interfere with the electron transfer system during photosynthesis. It inhibits the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to NADPH, leading to the generation of reactive oxygen species that damage cellular components and ultimately cause cell death .
相似化合物的比较
Diquat: Another bipyridinium herbicide with similar properties but different molecular structure.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridinium herbicides with varying degrees of usage and toxicity.
Uniqueness: 2,2’-Bipyridinium, 1,1’-dimethyl- is unique due to its high efficacy as a herbicide and its ability to generate reactive oxygen species. its high toxicity to humans and animals sets it apart from other herbicides, leading to stringent regulatory controls .
属性
CAS 编号 |
41491-80-9 |
|---|---|
分子式 |
C12H14N2+2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H14N2/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2/h3-10H,1-2H3/q+2 |
InChI 键 |
UAUJBDPVJVQYQE-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

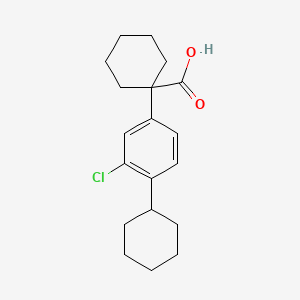
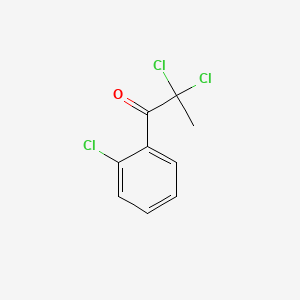
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
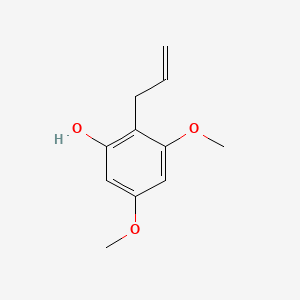

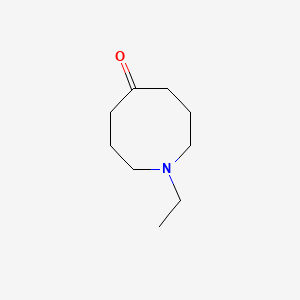
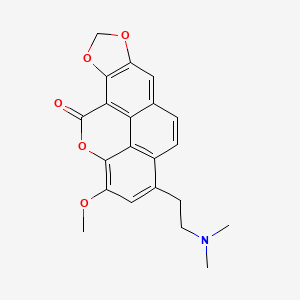
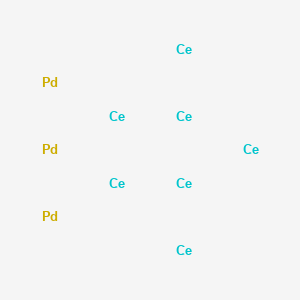
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

